molecular formula C21H21ClN6O B3020822 7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539818-56-9

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3020822
CAS No.: 539818-56-9
M. Wt: 408.89
InChI Key: RRAFCZXBOZMANT-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Biological Activity

The compound 7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles various research findings regarding its biological activity, including data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H22ClN5O\text{C}_{20}\text{H}_{22}\text{ClN}_5\text{O}

This structure includes a triazole ring fused with a pyrimidine system, which is known to influence biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells.

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the inhibition of topoisomerase IIα. Studies have demonstrated that certain derivatives can achieve an IC50 value as low as 1 μM against various cancer cell lines such as HL-60 and HCT116 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies using the disc diffusion method have shown promising results against common pathogens:

PathogenZone of Inhibition (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pyricularia oryzae12100

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study conducted by Sakr et al. explored the anticancer effects of various triazolo derivatives, including our compound of interest. The study reported that treatment with these compounds led to significant cell cycle arrest at the G2/M phase and induced apoptosis in Caco-2 cells. This suggests that similar structural motifs in triazolo compounds could lead to effective anticancer therapies .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, researchers tested the compound against a panel of bacterial strains. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations yielding greater zones of inhibition. This supports the potential use of this compound in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic protocols for this compound, and how do reaction conditions influence yield and purity?

Basic Synthesis Protocol :
The compound can be synthesized via a multi-component reaction involving 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. A catalytic system using TMDP (tetramethylenediamine phosphate) in a water/ethanol (1:1 v/v) solvent mixture at reflux yields ~92% purity after recrystallization . Key parameters include:

  • Catalyst loading : 10 mol% TMDP.
  • Reaction time : Monitored via TLC until completion (~2–4 hours).
  • Work-up : Solvent removal under reduced pressure, followed by filtration and ethanol recrystallization.

Advanced Optimization :
Solvent-free synthesis using TMDP as both catalyst and solvent at 65°C achieves comparable yields (92%) with reduced environmental impact. Catalyst recovery and reuse for 3–5 cycles are feasible without significant loss in activity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Basic Characterization :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) confirm substituent positions and aromatic proton environments. For example, the 4-chlorophenyl group shows distinct downfield shifts at δ 7.2–7.5 ppm .
  • TLC Monitoring : Silica gel plates (SIL G/UV 254) with ethyl acetate/hexane (3:7) as eluent track reaction progress.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated via microanalysis (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Advanced Techniques :

  • X-ray Crystallography : Resolves bond angles and dihedral angles in analogs (e.g., ethyl 7-(2-chlorophenyl) derivatives), confirming the triazolo-pyrimidine core geometry .

Q. How can researchers address contradictory spectral data observed in different synthetic batches?

Methodological Approach :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 7-(4-chlorophenyl)-5-(indol-3-yl) analogs) to identify inconsistencies in substituent coupling patterns .
  • Impurity Profiling : Use HPLC-MS to detect by-products like unreacted 3-amino-1,2,4-triazole or dimerization artifacts. Adjust stoichiometry or reaction time to minimize side reactions .

Q. What computational tools can predict reaction pathways and optimize synthetic conditions?

Advanced Strategy :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states for cyclization steps. ICReDD’s workflow integrates computational screening to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • AI-Driven Simulation : COMSOL Multiphysics coupled with machine learning predicts catalyst performance and solvent effects, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent changes) affect biological activity in related compounds?

Structure-Activity Relationship (SAR) :

  • Chlorophenyl vs. Trifluoromethyl : Substitution at the 7-position with electron-withdrawing groups (e.g., Cl, CF3_3) enhances binding to kinase targets in analogs, as shown in pyrazolo[1,5-a]pyrimidine derivatives .
  • Dimethylamino Group : The 4-(dimethylamino)phenyl moiety at position 2 improves solubility and cellular permeability, critical for in vitro assays .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

Impurity Sources and Solutions :

  • Unreacted Aldehyde : Detectable via TLC (Rf_f ~0.5). Mitigation: Increase reaction time or catalyst loading.
  • Dimerization By-Products : Formed via Michael addition side reactions. Recrystallization in ethanol/DMF (1:1) removes high-molecular-weight impurities .

Q. What purification methods are recommended for achieving >95% purity?

Basic Protocol :

  • Recrystallization : Ethanol at 50°C yields high-purity crystals (92–95%). For stubborn impurities, gradient cooling (50°C → RT → 4°C) enhances selectivity .
    Advanced Technique :
  • Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) separates closely related analogs (e.g., methyl vs. ethyl ester derivatives) .

Q. How can researchers validate the compound’s stability under various storage conditions?

Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide group).
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Q. What are the mechanistic insights into the cyclization step forming the triazolo-pyrimidine core?

Reaction Mechanism :
The cyclization involves nucleophilic attack by the triazole amino group on the activated cyanoacetate intermediate, followed by dehydration. Computational studies suggest a six-membered transition state stabilized by TMDP, which lowers the activation energy by 15–20 kcal/mol .

Q. How can contradictory biological activity data across studies be reconciled?

Data Reconciliation Strategy :

  • Assay Standardization : Compare IC50_{50} values using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Metabolite Interference : LC-MS/MS identifies active metabolites in cell lysates that may skew results .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-12-17(19(23)29)18(13-4-8-15(22)9-5-13)28-21(24-12)25-20(26-28)14-6-10-16(11-7-14)27(2)3/h4-11,18H,1-3H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFCZXBOZMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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